molecular formula C₁₂H₁₂B₂N₂O₄ B1145404 (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid CAS No. 1902168-17-5

(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid

Cat. No.: B1145404
CAS No.: 1902168-17-5
M. Wt: 269.86
InChI Key:
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Description

(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₂B₂N₂O₄ and its molecular weight is 269.86. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antioxidant Applications

(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid and its derivatives have shown significant potential in anticancer applications. A study focused on the therapeutic effects of boronic acid compounds containing di-Schiff groups, including this compound, on Ishikawa endometrial cancer cells. These compounds were found to decrease cell viability at varying degrees, indicating their potential as anticancer agents. Furthermore, the antioxidant activities of these compounds were also investigated, showing meaningful activity in different processes, highlighting their dual functionality as both anticancer and antioxidant agents (Salih, 2019).

Photophysical and Optical Properties

Research has also been conducted on the synthesis and characterization of this compound derivatives for their optical and nonlinear optical (NLO) properties. These studies used experimental and computational techniques to characterize the absorption and emission wavelengths of these compounds, revealing their potential in applications requiring specific optical properties. The high thermal stability and significant NLO response of these compounds make them suitable for various technological applications (Kumar et al., 2019).

Applications in Coordination Polymers

The compound has also been used in the synthesis of coordination polymers with transition metal ions. These polymers have been studied for their metal-to-ligand ratio, spectroscopic properties, magnetic properties, molecular weight, and thermal stability. They have demonstrated considerable biological activity against different organisms, indicating their potential in biological applications and material science (Shukla et al., 2012).

Application in Molecular Recognition

In the field of molecular recognition, this compound derivatives have been synthesized and shown to selectively recognize Cu2+ ions. This specific ion recognition is crucial in developing sensors and other analytical devices (Wang et al., 2014).

Mechanism of Action

Target of Action

Azobenzene-4,4’-diboronic Acid, also known as Azobenzene-4,4’-diboronicAcid or (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid, primarily targets photoresponsive materials and metal organic frameworks (MOFs) . These targets are crucial in the field of material science and have potential applications in sensing, drug delivery, magnetism, and molecular recognition .

Mode of Action

The compound interacts with its targets through a process known as photo-isomerization . This process involves a change in the structural configuration of the azobenzene moiety from a trans to a cis state when exposed to light . This change is reversible, allowing the compound to exhibit outstanding electrochromic behavior .

Biochemical Pathways

The primary biochemical pathway affected by Azobenzene-4,4’-diboronic Acid is the trans-cis isomerisation kinetics . This pathway is crucial for the photoresponsive properties of the compound. The rate of isomerisation can be influenced by the presence of electron-withdrawing groups attached to the azobenzene derivatives .

Result of Action

The primary result of Azobenzene-4,4’-diboronic Acid’s action is the change in color of electrochromic devices (ECDs) based on it . These devices can change from colorless to magenta between 0.0 V (bleached state) and ±3.0 V (colored state) . Additionally, the compound exhibits fast switching times, reasonable contrast, satisfactory optical memories, and redox stability .

Action Environment

The action of Azobenzene-4,4’-diboronic Acid can be influenced by environmental factors such as light and the type of solvent used . For instance, the rate of isomerization and half-life of the compound can be slightly affected by the type of solvent used . Furthermore, the compound’s photo-isomerization properties suggest that light exposure could significantly influence its action .

Properties

IUPAC Name

[4-[(4-boronophenyl)diazenyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12B2N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8,17-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJQNBILZYROPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N=NC2=CC=C(C=C2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12B2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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